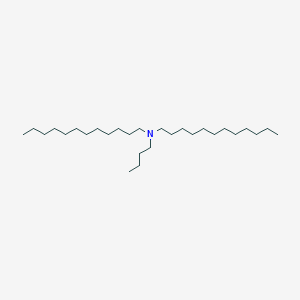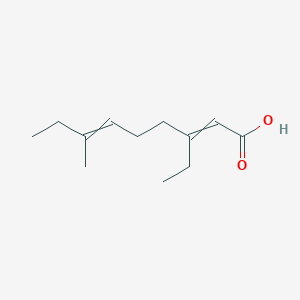
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- is an organic compound with the molecular formula C8H11NO. It is also known by other names such as p-Anisidine, N-methyl-; p-Methoxy-N-methylaniline; N-Methyl-p-anisidine; N-Methyl-4-methoxyaniline; 4-Methoxy-N-methylaniline; 4-Methoxy-N-methylbenzenamine; N-Methyl-p-ansidine; 1-Methylamino-4-methoxybenzene; and N-methyl-4-anisidine . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves several steps. One common method is the nitration of N-methyl-p-anisidine. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process can lead to the formation of corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride (NaBH4). The reduction process converts the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.
Applications De Recherche Scientifique
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure allows for the exploration of different reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving aromatic amines.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups and the methoxy group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological processes .
Comparaison Avec Des Composés Similaires
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- can be compared with other similar compounds such as:
p-Anisidine: This compound lacks the nitro groups present in Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-, making it less reactive in certain chemical reactions.
N-Methyl-p-anisidine: Similar to p-Anisidine but with a methyl group attached to the nitrogen atom, this compound also lacks the nitro groups, resulting in different reactivity and applications.
4-Methoxy-N-methylaniline:
Propriétés
Numéro CAS |
57205-99-9 |
|---|---|
Formule moléculaire |
C8H8N4O7 |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
N-(4-methoxy-2,6-dinitrophenyl)-N-methylnitramide |
InChI |
InChI=1S/C8H8N4O7/c1-9(12(17)18)8-6(10(13)14)3-5(19-2)4-7(8)11(15)16/h3-4H,1-2H3 |
Clé InChI |
XZFGPJVKPMVOJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


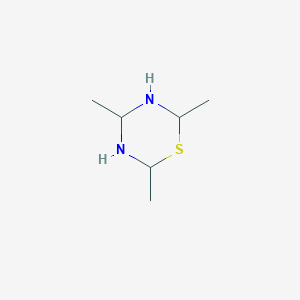
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

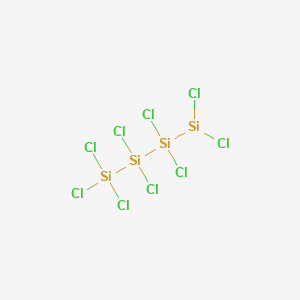
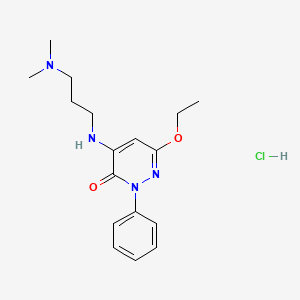
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
